2-[(4-Methylphenyl)methylsulfanyl]-4-(2,4,5-trichlorophenoxy)-5,6,7,8-tetrahydroquinazoline
Overview
Description
2-[(4-Methylphenyl)methylsulfanyl]-4-(2,4,5-trichlorophenoxy)-5,6,7,8-tetrahydroquinazoline is a useful research compound. Its molecular formula is C22H19Cl3N2OS and its molecular weight is 465.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : Research has explored the synthesis of related tetrahydroquinazoline compounds, demonstrating methods for creating highly congested 2-amino-3-aminomethyl-5-methylsulfanyl derivatives through base catalyzed ring transformation, followed by hydrolysis (Farhanullah, Samrin, & Ram, 2009).
- Structural Characteristics : Studies have also examined the crystal structure of similar compounds, shedding light on their molecular geometry and intermolecular interactions, which is crucial for understanding their potential applications (El‐Hiti et al., 2014).
Biological Activities and Applications
- Antituberculosis Activity : Certain derivatives of tetrahydroquinazoline have shown promising in vitro activity against Mycobacterium tuberculosis, indicating potential as antituberculosis agents (Chitra et al., 2011).
- Antimicrobial Properties : Research on similar quinazoline derivatives has revealed significant antibacterial activity against various strains of microorganisms, suggesting their utility in developing new antimicrobial agents (Osarumwense, 2022).
- Potential Antihypertensive Effects : Studies on piperidine derivatives with a tetrahydroquinazoline ring have shown potential antihypertensive activity, highlighting another area of therapeutic application (Takai et al., 1986).
Chemical Transformations and Derivatives
- Chemical Reactions and Derivatives : Investigations into the chemical behavior of tetrahydroquinazoline derivatives have led to the synthesis of a variety of substituted compounds, providing insights into their versatility in chemical transformations (Dyachenko et al., 2015).
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-4-(2,4,5-trichlorophenoxy)-5,6,7,8-tetrahydroquinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl3N2OS/c1-13-6-8-14(9-7-13)12-29-22-26-19-5-3-2-4-15(19)21(27-22)28-20-11-17(24)16(23)10-18(20)25/h6-11H,2-5,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPGMJCWEAQRIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)OC4=CC(=C(C=C4Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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